2-Amino-4-(morpholine-4-sulfonyl)phenol
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Overview
Description
Preparation Methods
The synthesis of 2-Amino-4-(morpholine-4-sulfonyl)phenol involves several steps. One common method includes the reaction of 2-Aminophenol with morpholine-4-sulfonyl chloride under controlled conditions . The reaction typically requires a base such as sodium hydroxide to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-Amino-4-(morpholine-4-sulfonyl)phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfonyl derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of amino derivatives.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or methanol, and catalysts to enhance reaction rates. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-Amino-4-(morpholine-4-sulfonyl)phenol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions, particularly in the formation of sulfonyl derivatives.
Biology: The compound is utilized in proteomics research to study protein interactions and modifications.
Mechanism of Action
The mechanism of action of 2-Amino-4-(morpholine-4-sulfonyl)phenol involves its interaction with specific molecular targets, such as proteins or enzymes. The compound can bind to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the molecular targets being studied .
Comparison with Similar Compounds
2-Amino-4-(morpholine-4-sulfonyl)phenol can be compared with other similar compounds, such as:
2-Amino-4-methylphenol: This compound has similar chemical properties but differs in its applications and reactivity.
2-Aminophenol-4-sulfonamide: This compound is used in different applications, such as dye production and as a reagent in organic synthesis.
4-(2-Aminoethyl)morpholine: This compound is used in biomedical applications and has different functional groups compared to this compound.
The uniqueness of this compound lies in its specific structure and the presence of both amino and sulfonyl groups, which contribute to its diverse range of applications in scientific research .
Properties
IUPAC Name |
2-amino-4-morpholin-4-ylsulfonylphenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4S/c11-9-7-8(1-2-10(9)13)17(14,15)12-3-5-16-6-4-12/h1-2,7,13H,3-6,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTSNZFZCMRCYCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC(=C(C=C2)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90874-23-0 |
Source
|
Record name | 2-amino-4-(morpholine-4-sulfonyl)phenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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